molecular formula C16H13ClN4OS B2425060 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide CAS No. 2034480-77-6

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide

Katalognummer: B2425060
CAS-Nummer: 2034480-77-6
Molekulargewicht: 344.82
InChI-Schlüssel: ACSKJJUABZZKBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN4OS and its molecular weight is 344.82. The purity is usually 95%.
BenchChem offers high-quality N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-10-13(9-20-15(22)14-18-7-4-8-19-14)23-16(21-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSKJJUABZZKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its structural characteristics, biological activities, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a thiazole ring linked to a pyrimidine moiety via a methylene bridge. The presence of a chlorinated phenyl group enhances its chemical properties and biological interactions. Its molecular formula is C19H17ClN6OSC_{19}H_{17}ClN_{6}OS with a molecular weight of approximately 412.9 g/mol .

Biological Activities

Research indicates that compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide exhibit significant biological activities, including:

  • Anticancer Activity : The compound has shown promise in targeting various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of survival proteins .
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways .
  • Antimicrobial Properties : Similar thiazole and pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiazole and pyrimidine rings can significantly influence the biological potency of the compound. For instance, substitution patterns on the pyrimidine core have been shown to enhance selectivity and potency against specific targets, such as cyclin-dependent kinases (CDKs) . A summary of some compounds with related structural features is provided below:

Compound NameStructural FeaturesBiological Activity
Compound AThiazole + PyrimidineAnticancer
Compound BBenzothiazole + PyrimidineAntimicrobial
Compound CThiazole + ImidazoleEnzyme Inhibitor

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have indicated that N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide can inhibit the growth of various cancer cell lines by inducing apoptosis. Specific mechanisms include downregulation of anti-apoptotic proteins like Mcl-1 .
  • Enzyme Inhibition : A study focusing on NAPE-PLD inhibitors highlighted that compounds structurally similar to this pyrimidine derivative could effectively decrease levels of bioactive lipids in cellular models, suggesting potential applications in metabolic disorders .
  • Antimicrobial Activity : Research has shown that thiazole derivatives exhibit significant antimicrobial effects, which may extend to this compound due to its structural similarities with known antimicrobial agents .

Q & A

What are the established synthetic routes for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide?

Level: Basic
Methodological Answer:
The compound is synthesized via multi-step protocols involving:

  • Acylation : Reacting 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride to form the thiazole-pyrimidine backbone .
  • Amination : Subsequent nucleophilic substitution with pyrimidine-2-carboxamide derivatives under basic conditions (e.g., NaH-mediated coupling) to introduce the carboxamide group .
  • Protection/Deprotection : Use of 4-methoxybenzyl (PMB) protecting groups for amine intermediates, followed by acidic or catalytic hydrogenation deprotection .

How is the structural integrity of this compound validated in academic research?

Level: Basic
Methodological Answer:
Key techniques include:

  • Spectroscopy : 1^1H/13^13C NMR and IR to confirm functional groups (e.g., amide C=O at ~1650–1700 cm1^{-1}) .
  • X-ray Crystallography : Refinement via SHELXL (SHELX suite) to resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

What advanced strategies are used to analyze structure-activity relationships (SAR) for this compound?

Level: Advanced
Methodological Answer:
SAR studies focus on:

  • Substituent Effects : Comparing analogs with modified thiazole (e.g., 4-methyl vs. 4-ethyl) or pyrimidine (e.g., 2-carboxamide vs. 2-ethoxy) groups to assess kinase inhibition potency .
  • Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) to identify critical interactions with Src/Abl kinase ATP-binding pockets .
  • Bioisosteric Replacement : Replacing the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to optimize solubility while retaining activity .

How are crystallographic challenges addressed during X-ray analysis of this compound?

Level: Advanced
Methodological Answer:

  • Data Collection : High-resolution synchrotron data (≤1.0 Å) to resolve weak C–H⋯π interactions and disordered solvent molecules .
  • Refinement in SHELXL : Use of restraints for flexible moieties (e.g., methyl groups) and TWIN commands for twinned crystals .
  • Validation Tools : PLATON to check for missed symmetry and Rint_{int} values <5% to ensure data quality .

How can contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?

Level: Advanced
Methodological Answer:

  • Orthogonal Assays : Confirm target engagement using cellular thermal shift assays (CETSA) alongside enzymatic kinase inhibition assays .
  • Solubility Optimization : Adjust formulations with co-solvents (e.g., PEG-400) or nanoemulsions to improve bioavailability in animal models .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy discrepancies .

What computational approaches predict the compound’s binding mode and stability?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) to assess conformational stability of the thiazole-pyrimidine core in kinase binding sites over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., chlorine vs. fluorine at the phenyl ring) .
  • QM/MM Hybrid Methods : Evaluate electronic effects of the 2-carboxamide group on hydrogen-bonding networks with kinase residues .

What quality control methods ensure purity during synthesis?

Level: Basic
Methodological Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 90:10 H2_2O:ACN gradient) with UV detection (λ = 254 nm) to achieve ≥95% purity .
  • TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress and isolate intermediates .

How can synthetic yields be optimized for complex intermediates?

Level: Advanced
Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h for amination steps) while maintaining >80% yield .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings to attach aryl groups to the thiazole ring .
  • Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., acylation) to minimize byproducts .

What strategies mitigate solubility limitations in biological assays?

Level: Advanced
Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the pyrimidine carboxamide group for enhanced aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS (≤0.1% DMSO) to maintain compound stability in cell culture .
  • Salt Formation : Hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

How is polymorphism analyzed and controlled in crystallographic studies?

Level: Advanced
Methodological Answer:

  • DSC/TGA : Differential scanning calorimetry to identify polymorphic transitions (e.g., Form I vs. Form II) .
  • Crystallization Screening : High-throughput vapor diffusion with 96-well plates to isolate stable polymorphs .
  • Hirshfeld Surface Analysis : CrystalExplorer software to quantify intermolecular interactions (e.g., π-stacking vs. H-bonding) driving polymorphism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.